Tricyclohexylphosphonium tetrafluoroborate
Overview
Description
Tricyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula (C6H11)3P · HBF4. It is a white crystalline powder that is soluble in water and has a melting point of 164°C . This compound is known for its stability and is commonly used as a phosphine ligand in various chemical reactions, particularly in cross-coupling reactions .
Mechanism of Action
Target of Action
Tricyclohexylphosphonium tetrafluoroborate (PCy3·HBF4) is a phosphine ligand . The primary targets of this compound are various biochemical reactions where it acts as a ligand, facilitating the catalytic activity of transition metals .
Mode of Action
The compound interacts with its targets by binding to the transition metals involved in the reactions . This interaction enhances the catalytic activity of the metals, enabling them to facilitate various biochemical reactions more efficiently .
Biochemical Pathways
This compound is involved in several biochemical pathways, including:
- Arylation reactions : The compound acts as a ligand in arylation reactions .
- Cross-coupling reactions : It is commonly used in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in facilitating various biochemical reactions. By acting as a ligand, it enhances the catalytic activity of transition metals, enabling them to drive reactions more efficiently .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, the pH of the environment, temperature, and the specific transition metal it is bound to. It is generally considered to be air-stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclohexylphosphonium tetrafluoroborate can be synthesized by reacting tricyclohexylphosphine with tetrafluoroboric acid. The reaction typically involves the following steps:
Preparation of Tricyclohexylphosphine: Tricyclohexylphosphine is prepared by reacting cyclohexylmagnesium bromide with phosphorus trichloride.
Formation of this compound: Tricyclohexylphosphine is then reacted with tetrafluoroboric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .
Chemical Reactions Analysis
Types of Reactions
Tricyclohexylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.
Dehydrogenative Coupling: It is used with ruthenium catalysts to facilitate the dehydrogenative coupling of alcohols and amines to form amide bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents in this reaction.
Stille Coupling: Tin reagents and palladium catalysts are used.
Sonogashira Coupling: Copper and palladium catalysts are used along with terminal alkynes.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amides, and other complex organic molecules .
Scientific Research Applications
Tricyclohexylphosphonium tetrafluoroborate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another commonly used phosphine ligand with similar applications in cross-coupling reactions.
Tri-tert-butylphosphonium tetrafluoroborate: A similar compound with different steric and electronic properties.
Uniqueness
Tricyclohexylphosphonium tetrafluoroborate is unique due to its stability and effectiveness as a ligand in various catalytic reactions. Its bulky cyclohexyl groups provide steric hindrance, which can enhance the selectivity of certain reactions compared to other phosphine ligands .
Properties
IUPAC Name |
tricyclohexylphosphanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h16-18H,1-15H2;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSMMEUXKHJYKH-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34BF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470991 | |
Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58656-04-5 | |
Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclohexylphosphonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tricyclohexylphosphonium tetrafluoroborate in palladium-catalyzed arylation reactions?
A1: this compound acts as a ligand for the palladium catalyst in these reactions. [, ] Specifically, it facilitates the palladium-catalyzed β-arylation of (ortho-bromophenyl)furan-2-yl-methanones. [] This means it helps the palladium catalyst to attach to the furan ring in a specific position, leading to the formation of furan-derived fluorenones. [] This selectivity is in contrast to using potassium tert-butoxide and triphenylphosphine, which promotes α-arylation and C(CO)–C bond cleavage instead. []
Q2: Are there any advantages to using this compound as a ligand in these reactions?
A2: Yes, research suggests that using this compound as a ligand can lead to high yields of the desired furan-derived fluorenones from a diverse range of starting materials. [] This suggests it can be a valuable tool for chemists seeking to synthesize these specific compounds.
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